molecular formula C19H23ClN4O B12715541 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride CAS No. 122113-21-7

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride

Cat. No.: B12715541
CAS No.: 122113-21-7
M. Wt: 358.9 g/mol
InChI Key: VMWYMARIWCPNKR-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core, a piperidine ring, and a phenylmethyl group. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the compound.

Preparation Methods

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride involves multiple steps, including the formation of the pyrrolo-pyrimidine core, the introduction of the piperidine ring, and the attachment of the phenylmethyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride ion. Similar compounds include other pyrrolo-pyrimidine derivatives and piperidine-containing molecules. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological activities .

Properties

CAS No.

122113-21-7

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C19H22N4O.ClH/c1-22-17(24)12-16-13-20-19(21-18(16)22)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14;/h2-6,13,15H,7-12H2,1H3;1H

InChI Key

VMWYMARIWCPNKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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